molecular formula C10H11NO3 B1602184 3,3-Dimethoxyindolin-2-one CAS No. 66346-69-8

3,3-Dimethoxyindolin-2-one

Cat. No. B1602184
CAS RN: 66346-69-8
M. Wt: 193.2 g/mol
InChI Key: FYHLRIGARDUGKI-UHFFFAOYSA-N
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Description

“3,3-Dimethoxyindolin-2-one” is a chemical compound with the molecular formula C10H11NO3 . Its average mass is 193.199 Da and its monoisotopic mass is 193.073898 Da .


Synthesis Analysis

A synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione . Among the 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed excellent anti-inflammatory activity .


Chemical Reactions Analysis

2,3-Dimethoxyindolines have emerged as a latent electrophile in indium-catalyzed SNAr reactions . They are easily obtained from commercially available indoles and allowed access to 3-substituted indoles. The reaction proceeds via SNAr reactions of in situ generated 3-methoxyindoles .

Scientific Research Applications

Electrophilic Reactions

  • 3,3-Dimethoxyindolin-2-one is used in electrophilic reactions, such as indium-catalyzed SNAr reactions. These reactions are significant in organic chemistry for synthesizing 3-substituted indoles, important compounds in pharmaceuticals and agrochemicals (Hirao et al., 2020).

Anticonvulsant Activity

  • Spiro compounds derived from this compound have been synthesized and tested for anticonvulsant activities. These compounds showed promising results in protecting against electrically and chemically induced seizures (Rajopadhye & Popp, 1988).

Progesterone Receptor Modulation

  • This compound derivatives have been explored as modulators of the progesterone receptor, which are important in female healthcare applications such as contraception and treatment of certain breast cancers (Fensome et al., 2008).

Reactivity Patterns in Activated Indoles

  • The reactivity of indoles with this compound has been studied for their potential in synthesizing various organic compounds. Such research is crucial for understanding the fundamental reactions in organic synthesis (Jones et al., 2005).

Crystal Structure and In Silico Studies

  • This compound is utilized in crystal structure analysis and in silico studies, providing insights into the physicochemical properties and reactivity of organic compounds (Patel et al., 2022).

Dopaminergic and Cardiovascular Actions

  • Research has been conducted on the dopaminergic and cardiovascular actions of this compound derivatives. This research is essential for developing drugs targeting dopamine receptors, with potential applications in treating neurological disorders (Sindelar et al., 1982).

Umpolung Dialkoxylation Reactions

  • This compound is involved in umpolung dialkoxylation reactions. These reactions are pivotal in synthetic organic chemistry for creating new molecular structures (Chen et al., 2022).

Fibroblast Growth Factor Receptor Inhibition

  • Compounds based on this compound are studied for their ability to inhibit fibroblast growth factor receptors, which could be significant in treating cancers and other diseases related to cell growth (Kammasud et al., 2007).

Biochemical Analysis

Biochemical Properties

Indolin-2-one derivatives have been shown to exhibit anti-inflammatory activity

Cellular Effects

Related compounds such as 3-substituted-indolin-2-one derivatives have shown anti-inflammatory activity by inhibiting nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibiting lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .

Molecular Mechanism

Related compounds such as 3-substituted-indolin-2-one derivatives have been shown to inhibit the nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibit lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .

Temporal Effects in Laboratory Settings

Related compounds such as 3-substituted-indolin-2-one derivatives have shown anti-inflammatory activity, with effects observable within 30 minutes and full metabolization occurring within 6 hours .

Dosage Effects in Animal Models

Related compounds such as nanoparticles have shown varying toxic effects at different dosages .

Metabolic Pathways

Related compounds such as indole and its metabolites have been shown to be involved in various metabolic processes .

Transport and Distribution

Related compounds such as light particle slurries have been studied for their flow characteristics, including critical flow velocity .

Subcellular Localization

Computational methods have been developed to predict the subcellular localization of related compounds such as long non-coding RNAs .

properties

IUPAC Name

3,3-dimethoxy-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(14-2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHLRIGARDUGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2=CC=CC=C2NC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573172
Record name 3,3-Dimethoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66346-69-8
Record name 3,3-Dimethoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 500 ml of methanol were dissolved 14.7 g of isatin and 10.6 g of trimethyl orthoformate, and 100 mg of p-toluenesulfonic acid was added thereto. The mixture was heated under reflux for 7 hours, followed by concentration. To the residue was added chloroform, and the mixture was washed with saturated aqueous sodium hydrogencarbonate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The resulting crude product was purified by silica gel column chromatography (eluent: chloroform/ethyl acetate=10/1) to give 14.7 g (76%) of the title compound as an oil.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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